molecular formula C19H24N2 B3742902 1-(2-methylphenyl)-4-[(3-methylphenyl)methyl]piperazine

1-(2-methylphenyl)-4-[(3-methylphenyl)methyl]piperazine

Cat. No.: B3742902
M. Wt: 280.4 g/mol
InChI Key: BAZMCRLCQYGKEN-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-4-[(3-methylphenyl)methyl]piperazine is an organic compound with the molecular formula C18H22N2 It belongs to the class of piperazines, which are heterocyclic amines containing a six-membered ring with two nitrogen atoms at opposite positions

Properties

IUPAC Name

1-(2-methylphenyl)-4-[(3-methylphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-16-6-5-8-18(14-16)15-20-10-12-21(13-11-20)19-9-4-3-7-17(19)2/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZMCRLCQYGKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)-4-[(3-methylphenyl)methyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 1-(2-methylphenyl)piperazine with 3-methylbenzyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)-4-[(3-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: N-oxides of the original compound.

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

1-(2-Methylphenyl)-4-[(3-methylphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-4-[(3-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(2-Methylphenyl)piperazine: A simpler analog with one aromatic substituent.

    4-[(3-Methylphenyl)methyl]piperazine: Another analog with a different substitution pattern.

Uniqueness: 1-(2-Methylphenyl)-4-[(3-methylphenyl)methyl]piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both 2-methylphenyl and 3-methylphenyl groups provides distinct steric and electronic properties, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-methylphenyl)-4-[(3-methylphenyl)methyl]piperazine
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1-(2-methylphenyl)-4-[(3-methylphenyl)methyl]piperazine

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